molecular formula C20H21ClN2O4 B4025541 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione

3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione

Cat. No.: B4025541
M. Wt: 388.8 g/mol
InChI Key: VSQIRNVPMUXLOS-UHFFFAOYSA-N
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Description

3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C20H21ClN2O4 and its molecular weight is 388.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.1189848 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of related heterocyclic compounds, including pyrrolidinediones, has been extensively studied, revealing the potential for creating diverse molecular structures. For instance, the synthesis of pyrazine, thiophene, and pyridine derivatives demonstrates the versatility of related chemical frameworks in generating novel compounds with potential biological and chemical applications (Bakhite et al., 1995); (Sroor, 2019). These syntheses often involve complex reactions that yield compounds with unique structural and functional properties.

Antimicrobial and Anticancer Activities

Derivatives of the compound have been evaluated for their antimicrobial and anticancer activities. Novel pyrazole derivatives, for instance, showed significant antimicrobial and anticancer efficacy, highlighting the therapeutic potential of compounds within this chemical space (Hafez et al., 2016). These studies suggest the importance of structural modifications in enhancing biological activities, thereby contributing to the development of new therapeutic agents.

Material Science Applications

In material science, derivatives of the mentioned compound have been used in the synthesis of dyes and pigments, demonstrating applications in textile and fabric industries. Complexation of disperse dyes derived from thiophene with metals and their application on polyester and nylon fabrics underscore the role of such compounds in developing materials with specific coloration and fastness properties (Abolude et al., 2021).

Antioxidant Properties

The exploration of antioxidant properties in dihydropyridine analogs suggests the potential of these compounds in mitigating oxidative stress. Studies on the synthesis, biological evaluation, and molecular docking of novel dihydropyridine analogs as potent antioxidants reveal their significance in addressing diseases associated with oxidative damage (Saddala & Jangampalli Adi Pradeepkiran, 2019).

Properties

IUPAC Name

3-[2-(4-chlorophenyl)ethylamino]-1-(3,5-dimethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c1-26-16-9-15(10-17(11-16)27-2)23-19(24)12-18(20(23)25)22-8-7-13-3-5-14(21)6-4-13/h3-6,9-11,18,22H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQIRNVPMUXLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione
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3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione
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3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione
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3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione
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3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione
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3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.